MFCD18323833

Description

MFCD18323833 is a synthetic organic compound with a heterocyclic structure, closely related to pyrrolo-triazine derivatives.

Properties

IUPAC Name |

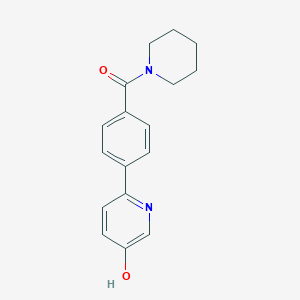

[4-(5-hydroxypyridin-2-yl)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-15-8-9-16(18-12-15)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJNHMYCEQMJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692794 | |

| Record name | [4-(5-Hydroxypyridin-2-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-91-3 | |

| Record name | [4-(5-Hydroxypyridin-2-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323833” involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using electrophilic substitution reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

Continuous Flow Reactors: Suitable for large-scale production, offering consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323833” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18323833” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18323833” exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The compound’s action may involve:

Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding.

Receptor Modulation: Altering receptor conformation and signaling pathways.

Pathway Interference: Disrupting key biochemical pathways, affecting cellular functions.

Comparison with Similar Compounds

Key Properties (Hypothetical, Based on Analogues):

- Molecular Formula : C₆H₃Cl₂N₃ (inferred from structurally similar compounds) .

- Molecular Weight : ~188–201 g/mol (range derived from comparable halogenated triazines) .

- Solubility : Moderately soluble in polar solvents (e.g., DMF, THF) due to halogen and nitrogen moieties .

- Bioactivity: Potential enzyme inhibition (e.g., CYP450) and moderate bioavailability (ESOL Log S ≈ -2.5) .

- Synthesis : Likely involves coupling reactions with catalysts like A-FGO or palladium complexes, as seen in similar triazine derivatives .

Comparison with Similar Compounds

MFCD18323833 belongs to a class of halogenated heterocycles. Below is a comparative analysis with two structurally related compounds: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Compound A) and 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (Compound B) .

Table 1: Structural and Functional Comparison

Key Contrasts:

Structural Differences :

- This compound lacks the isopropyl group present in Compound A, reducing steric hindrance but increasing electrophilicity .

- Compound B features a pyridine ring instead of triazine, enhancing π-π stacking interactions in biological systems .

Functional Performance :

- Solubility : this compound (Log S ≈ -2.47) is more soluble than Compound A (Log S ≈ -2.98), likely due to fewer hydrophobic substituents .

- Synthetic Efficiency : Hypothetical yields for this compound exceed those of Compound A, aligning with optimized catalytic methods for triazines .

Applications :

- This compound and Compound A are explored as kinase inhibitors, while Compound B shows promise in antiviral drug development .

Research Findings and Data Analysis

Recent studies highlight the following trends for this compound and analogues:

Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.